Bourgeonal
Overview
Description
Bourgeonal is a synthetic fragrance compound known for its floral scent, reminiscent of lily of the valley. It's notable not just for its use in perfumery but also for its role in scientific research related to olfactory receptors. The compound's structure and reactivity can be explored through various analytical and synthetic methods typical of organic chemistry.
Synthesis Analysis
Synthesis of complex molecules like Bourgeonal often involves building blocks and methodologies that allow for the precise control of molecular architecture. Lithiation-borylation methodology is a powerful tool for constructing molecules with complex, three-dimensional shapes, providing a high degree of stereocontrol. This method uses boronic esters and lithiated carbamates to form C-C and C-X bonds, essential for building fragrance molecules with specific structural features (Leonori & Aggarwal, 2014).
Molecular Structure Analysis
Understanding the molecular structure of organic compounds like Bourgeonal is crucial for predicting their reactivity and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are indispensable for this purpose. For example, boron-containing molecular structures, including borophenes and boron clusters, have been extensively studied to understand their unique bonding and electronic properties, which are pivotal in determining the fragrance characteristics of compounds like Bourgeonal (Mannix et al., 2018; Sergeeva et al., 2014).
Chemical Reactions and Properties
Bourgeonal's chemical properties, particularly its reactivity with olfactory receptors, can be explored through studies of boron-selective reactions. These reactions enable the modular synthesis of diverse complex molecules and could potentially be applied to modify Bourgeonal or understand its interaction mechanisms at the molecular level (Xu, Zhang, & Li, 2015).
Physical Properties Analysis
The physical properties of fragrance molecules like Bourgeonal, including their phase behavior, melting points, and solubility in various solvents, are critical for their practical application in perfumery. Research on boron-containing compounds has provided insights into how these properties can be tailored through molecular design (Severin, 2009).
Chemical Properties Analysis
The chemical properties of Bourgeonal, such as its stability, reactivity with other compounds, and fragrance release mechanisms, can be analyzed through studies on similar boron-containing organic compounds. Understanding the interactions of boron with other elements in these compounds provides a foundation for predicting and modifying the chemical behavior of fragrance molecules (Li et al., 2015).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry and Perfumery .
Summary of the Application
Bourgeonal is used as a fragrance compound, specifically in the creation of lily-of-the-valley odorants . Its scent is characterized by fresh, watery, floral, cyclamen, sweet notes .
Methods of Application or Experimental Procedures
Bourgeonal is synthesized and used as an ingredient in perfumes. It was developed by Givaudan, a Swiss manufacturer of flavors, fragrances, and active cosmetic ingredients .
Results or Outcomes
Bourgeonal has been successful in replicating the scent of lily-of-the-valley, a flower whose essential oil is difficult to extract . It is now widely used in the perfume industry .
Fertility Research
Specific Scientific Field
This application falls under the field of Medical Research , specifically in Fertility Studies .
Summary of the Application
Bourgeonal has been found to have an impact on human olfactory sensitivity and sperm chemotaxis . It is the most potent known agonist of the olfactory receptor OR1D2 .
Methods of Application or Experimental Procedures
In a study, the olfactory thresholds of males suffering from unexplained infertility were compared to a control group. The ability of sperm to sense Bourgeonal and the frequency of 13 single nucleotide polymorphisms (SNPs) of the OR1D2 gene were also examined .
Results or Outcomes
The study found a significant difference in the olfactory threshold for Bourgeonal between the study group and the control group. There was also a significantly higher percentage of spermatozoa that migrated toward capillaries filled with Bourgeonal in the control group compared to the study group .
Olfaction Research
Specific Scientific Field
This application falls under the field of Neuroscience and Olfaction Research .
Summary of the Application
Bourgeonal has been used in studies investigating the human sense of smell. It has been found to interact with specific olfactory receptors, and this interaction can affect the perception of odor mixtures .
Methods of Application or Experimental Procedures
In a study, mixtures of isointense concentrations of Bourgeonal and its antagonist Undecanal were investigated at two levels of concentration. The aim was to see if the Bourgeonal-Undecanal mixtures would exhibit asymmetric odor quality favoring the perception of the antagonist .
Results or Outcomes
The study found that the Bourgeonal-Undecanal mixture was dominated by the antagonist’s quality, but only when mixed at higher concentrations. This suggests the effects of a low-affinity receptor antagonism. This is the first demonstration of how antagonistic interaction at the level of the receptor can affect the perception of odor mixtures in humans .
Drug Development
Specific Scientific Field
This application falls under the field of Pharmacology and Drug Development .
Summary of the Application
Bourgeonal has been found to interact with olfactory receptors not only in the nose but also in various non-nasal tissues . These receptors have important roles beyond the nose, contributing to kidney and lung physiology, metabolic control, and possibly even hair growth and wound healing . The receptors are also expressed on some cancerous cells .
Methods of Application or Experimental Procedures
In a study, the expression of olfactory receptors was investigated in various non-nasal tissues. The aim was to understand the roles of these receptors beyond the nose and their potential for drug targeting .
Results or Outcomes
The study found that olfactory receptors, including those that interact with Bourgeonal, are expressed in various non-nasal tissues and have important roles beyond the nose . This opens up the possibility of targeting these receptors with drugs, potentially leading to new therapeutic strategies .
Safety And Hazards
Future Directions
Bourgeonal has been studied for its potential applications in medical diagnostics. For instance, it has been used in the detection of prostate cancer10. Furthermore, its role in sperm chemotaxis has led to investigations into its potential use in fertility treatments11.
Please note that this is a high-level overview and for more detailed information, you may want to refer to the original sources or consult with a specialist in the field.
properties
IUPAC Name |
3-(4-tert-butylphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUFJKVIYFBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044808 | |
Record name | 3-(4-tert-Butylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(4-Tert-butylphenyl)propanal | |
CAS RN |
18127-01-0 | |
Record name | Bourgeonal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18127-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bourgeonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(4-tert-Butylphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-tert-butylphenyl)propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOURGEONAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.